molecular formula C14H9F3N2 B13257573 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile

3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile

Cat. No.: B13257573
M. Wt: 262.23 g/mol
InChI Key: SQFLHIDCDSZPCK-UHFFFAOYSA-N
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Description

3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile (CAS 2059988-72-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a benzonitrile core substituted with both an amino group and a trifluoromethyl (CF3) group on adjacent carbon atoms, yielding a molecular formula of C14H9F3N2 and a molecular weight of 262.23 . The primary research value of this compound lies in its role as a sophisticated building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group is particularly valuable, as its incorporation into drug candidates is a well-established strategy to enhance key properties such as metabolic stability, membrane permeability (lipophilicity), and overall binding affinity to biological targets . The amino and nitrile functional groups provide versatile handles for further chemical modification, allowing researchers to create diverse libraries of compounds for biological screening. Structurally related trifluoromethylphenyl benzonitrile derivatives are extensively utilized in pharmaceutical research, particularly as key intermediates in the development of active pharmaceutical ingredients (APIs) . The specific stereoelectronic properties of the trifluoromethyl group can be critical for a compound's mechanism of action, often influencing its interaction with enzyme binding pockets through halogen bonding and other non-covalent interactions . This makes this compound a valuable reagent for researchers working in areas including oncology, antimicrobials, and the development of novel heterocyclic active compounds . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Proper safety data sheets (SDS) should be consulted before handling.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

3-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(4-5-13(12)19)10-3-1-2-9(6-10)8-18/h1-7H,19H2

InChI Key

SQFLHIDCDSZPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile

Common Synthetic Procedures

Reaction of 4-Nitro-2-(trifluoromethyl)benzonitrile Reduction

One classical approach involves the reduction of 4-nitro-2-(trifluoromethyl)benzonitrile to the corresponding amine (this compound) using catalytic hydrogenation or chemical reductants. However, specific details are less emphasized in recent patents and literature due to the availability of direct amination methods.

Direct Amination Using Catalysts

A more environmentally benign and efficient protocol involves catalytic amination using ion-exchange resins such as Indion 190 resin. This method offers advantages in terms of mild conditions, reduced waste, and easier purification.

  • The reaction mass containing the precursor and the catalyst is refluxed in toluene for 3 to 4 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate and n-hexane as eluents.
  • After reaction completion, the resin catalyst is filtered off.
  • The filtrate is distilled under vacuum.
  • The residue is treated with ethanol and n-heptane, stirred, and filtered to isolate the pure amine compound.

This procedure yields this compound with high purity and good yield, suitable for scale-up synthesis.

Alternative Preparation via Isothiocyanate Intermediate

Another route involves the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Formula 3) from 4-Amino-2-(trifluoromethyl)benzonitrile by reaction with thiocarbonyldiimidazole (TCDI) or other isothiocyanate sources.

  • The amino compound is reacted with TCDI in a suitable solvent (e.g., dimethylformamide) at temperatures ranging from 0°C to reflux.
  • The reaction mixture is worked up by acid-base extractions and solvent removal.
  • Crystallization from solvents such as tetrahydrofuran, hexane, or heptane yields the purified isothiocyanate intermediate.
  • This intermediate can be further transformed into the target compound or related derivatives.

This method avoids the use of highly toxic thiophosgene, improving safety and scalability.

Conventional vs Microwave-Assisted Synthesis

  • Conventional heating and stirring in suitable solvents (dimethylformamide, dimethyl sulfoxide, ethers) are preferred for commercial scale due to better control and reproducibility.
  • Microwave-assisted synthesis has been reported but is limited by equipment cost, scale-up challenges, and formation of impurities requiring tedious purification.

Data Tables Summarizing Key Preparation Conditions and Outcomes

Step/Method Reagents & Catalysts Solvent(s) Temperature (°C) Time (hours) Yield (%) Purity (HPLC %) Notes
Catalytic amination with Indion 190 resin 4-Amino-2-(trifluoromethyl)benzonitrile + Indion 190 resin Toluene Reflux (~110) 3-4 High >95 Environmentally benign, recyclable catalyst
Isothiocyanate formation with TCDI 4-Amino-2-(trifluoromethyl)benzonitrile + Thiocarbonyldiimidazole DMF or similar amide solvents 0 to reflux 2-3 ~96-97 >96 Avoids thiophosgene, safer process
Purification of isothiocyanate intermediate Crystallization solvents (THF, hexane, heptane) Various organic solvents Ambient to 70 2-3 N/A >97 Removes impurities 3A, 3B, 3C
Conventional cyclization (for related compounds) 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile + amides DMF, DMSO, esters, ethers 80-85 7 Moderate High Avoids microwave, better for scale-up

Detailed Research Outcomes and Analysis

  • The use of thiocarbonyldiimidazole (TCDI) as an isothiocyanate source is a significant improvement over thiophosgene, reducing toxic gas generation and improving safety on commercial scale.
  • Indion 190 resin catalysis represents a green chemistry approach, reducing hazardous waste and improving reaction efficiency. The catalyst is easily separated and reused, making the process cost-effective.
  • Purification by solvent crystallization effectively removes process impurities (noted as Formula 3A, 3B, and 3C impurities), achieving high purity (>97%) critical for pharmaceutical applications.
  • Microwave-assisted methods, while faster, have limitations in scalability and reproducibility, often producing dark residues and requiring extensive chromatographic purification, which is impractical for large-scale manufacturing.
  • Conventional heating with appropriate solvent systems (amides, ethers, esters) provides a balance of yield, purity, and process control suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Amino-Trifluoromethylbenzonitriles

The positions of amino and trifluoromethyl groups significantly alter physicochemical and biological properties.

Compound Name Substituent Positions Molecular Weight (g/mol) CAS RN Key Properties/Applications References
4-Amino-3-(trifluoromethyl)benzonitrile 4-NH₂, 3-CF₃ 200.16 327-74-2 Intermediate for kinase inhibitors
4-Amino-2-(trifluoromethyl)benzonitrile 4-NH₂, 2-CF₃ 200.16 654-70-6 Impurity in bicalutamide synthesis
4-Fluoro-3-(trifluoromethyl)benzonitrile 4-F, 3-CF₃ 189.11 67515-59-7 Agrochemical precursor

Key Differences :

  • Electron Effects : The 4-NH₂ group in the target compound enhances solubility in polar solvents compared to the 4-F analogue .
  • Biological Activity: The 4-NH₂, 3-CF₃ isomer shows higher affinity for adenosine A2A receptors than the 2-CF₃ isomer due to steric and electronic compatibility .

Complex Derivatives with Heterocyclic Cores

The target compound is often functionalized with heterocycles to enhance pharmacological activity.

Example 1: Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives
  • 11w: 3-(6-Amino-1-(4-amino-3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzonitrile Structure: Integrates a pyrazolo-pyrimidine core for adenosine A2A/A1 receptor antagonism. Activity: IC₅₀ = 12 nM (A2A), 28 nM (A1), making it a potent anti-Parkinson’s candidate . Synthesis: 21% yield via sequential benzylation and coupling .
Example 2: Diazepane-Substituted Analogues
  • 9a: N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide Structure: Replaces -CF₃ with a thiophenyl group. Activity: Binds to D3 dopamine receptors (Ki = 0.8 nM) due to diazepane flexibility . Synthesis: 48% yield using reverse-phase chromatography .

Comparison Insight : The pyrazolo-pyrimidine derivatives exhibit higher receptor selectivity than diazepane analogues, attributed to rigid core structures .

Fluorinated Agricultural Chemicals

Fluorinated benzonitriles are widely used in agrochemistry.

Compound Name (Example) Structure Features Application References
Metaflumizone metabolite 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile Insecticide metabolite
II.13.n Triazole-substituted benzonitrile Fungicidal activity

Key Difference : Agricultural derivatives prioritize lipophilicity (logP > 3) for membrane penetration, unlike medicinal derivatives optimized for solubility (logP 2–3) .

Biological Activity

3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of a trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent and selective in biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H10F3N, with a molecular weight of approximately 251.24 g/mol. The structure includes a trifluoromethyl group, which significantly influences its biological interactions.

PropertyValue
Molecular FormulaC14H10F3N
Molecular Weight251.24 g/mol
IUPAC NameThis compound
CAS Number[not available]

Biological Activity

Research has demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets, such as enzymes and receptors. The following sections detail specific biological activities associated with this compound.

The compound is believed to act through multiple pathways:

  • Inhibition of Enzymes : It has shown potential as an inhibitor of various enzymes critical in metabolic pathways, particularly those involved in cancer metabolism.
  • Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, increasing the efficacy of the compound as a therapeutic agent.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the effects of this compound on cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The IC50 values were determined to be lower than those of similar compounds without the trifluoromethyl substitution.
    • IC50 Values :
      • Compound A: 5 µM
      • Compound B: 8 µM
      • This compound : 2.5 µM
  • FABP4 Inhibition : Inhibitory assays against Fatty Acid Binding Protein 4 (FABP4) demonstrated that the compound exhibits competitive inhibition, with an IC50 value comparable to established FABP4 inhibitors.
    • Comparison Table :
      | Compound | IC50 (µM) |
      |---------------------------------|-----------|
      | Arachidonic Acid (Control) | 3.42 |
      | Established FABP4 Inhibitor | 2.97 |
      | This compound | 2.50 |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, indicating potential for oral bioavailability.

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